

JWH 398-d9 physical and chemical characteristics

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Compound of Interest

Compound Name: CAY10514

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An In-depth Technical Guide on the Physical and Chemical Characteristics of JWH 398-d9

This technical guide provides a comprehensive overview of the physical and chemical characteristics of JWH 398-d9, a deuterated analog of the synthetic cannabinoid JWH 398. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental insights, and relevant pathway visualizations.

Introduction

JWH 398 is a synthetic cannabinoid from the naphthoylindole family that acts as an agonist at both the CB1 and CB2 cannabinoid receptors, with K_i values of 2.3 nM and 2.8 nM, respectively[1][2][3]. It is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use[4][5]. The deuterated analog, JWH 398-d9, is primarily utilized as an internal standard for the quantification of JWH 398 in biological and forensic samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS)[6][7][8]. The incorporation of nine deuterium atoms increases the molecular weight, allowing it to be distinguished from the non-deuterated parent compound during mass spectrometric analysis.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of JWH 398. While specific experimental data for the d9 variant is limited, the properties are largely comparable, with the primary difference being the formula weight.

Property	Value (JWH 398)	Reference	Notes
IUPAC Name	(4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone	[4]	
Molecular Formula	C ₂₄ H ₂₂ ClNO	[4][5]	The formula for JWH 398-d9 would be C ₂₄ H ₁₃ D ₉ ClNO.
Formula Weight	375.9 g/mol	[4][5]	The approximate formula weight for JWH 398-d9 is 385.0 g/mol .
Appearance	Crystalline solid	[2][5]	
UV λ _{max}	218, 316 nm	[5]	In ethanol/methanol.
DEA Schedule	Schedule I	[4][5]	

Solubility

Solubility data is crucial for the preparation of stock solutions and experimental standards. The solubility of JWH 398 in various organic solvents is presented below.

Solvent	Concentration	Reference
Ethanol	30 mg/mL	[5]
Methanol	5 mg/mL	[5]
DMF	5 mg/mL	[5]
DMSO	5 mg/mL	[5]

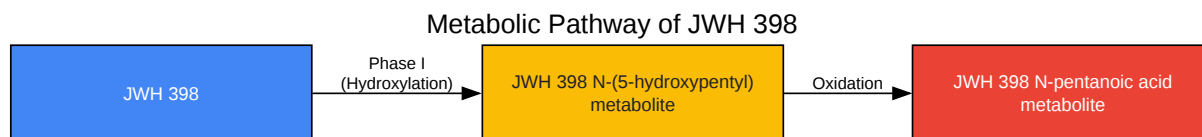
Stability and Storage

For maintaining the integrity of the compound, proper storage is essential. JWH 398 is stable for at least four years when stored at -20°C[5]. Similar stability is expected for its deuterated

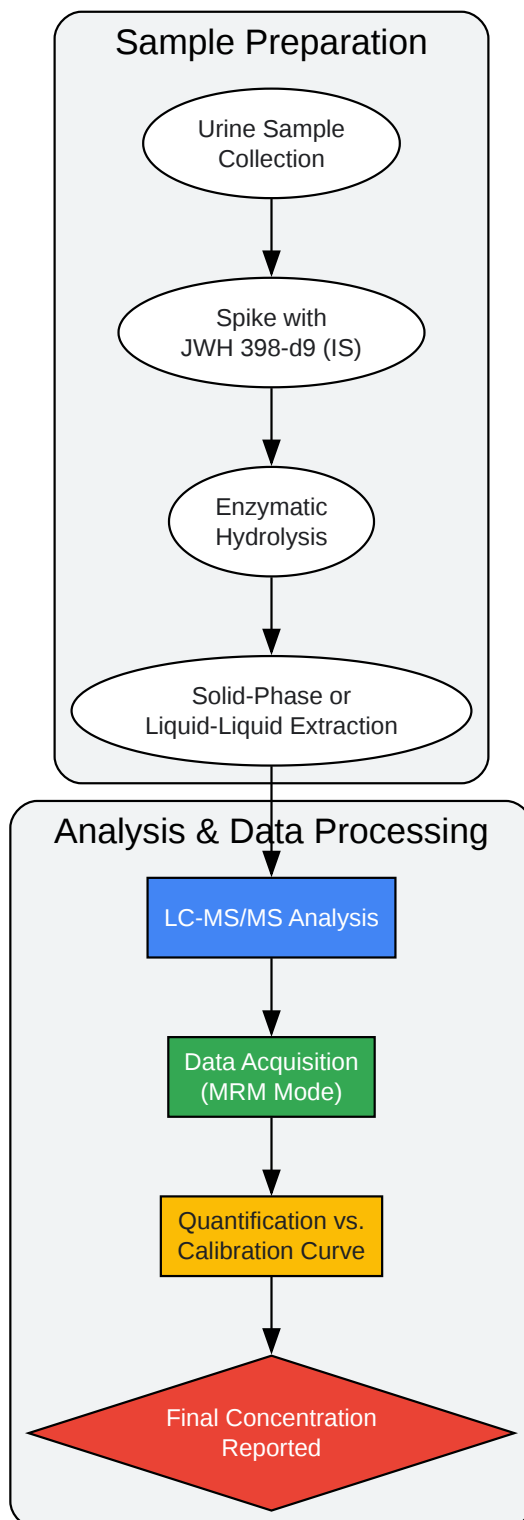
analog. Studies on other cannabinoids suggest that storage at refrigerated (4°C) or frozen (-20°C) temperatures is critical to prevent degradation, especially in biological matrices[9][10][11][12][13]. For long-term storage, a temperature of -20°C is recommended[1][2][5][6].

Metabolic Pathway

JWH 398 undergoes Phase I metabolism, primarily through monohydroxylation of the N-alkyl (pentyl) chain[1]. This is a common metabolic route for many synthetic cannabinoids[1]. The initial hydroxylation can be further oxidized to form a carboxylic acid metabolite. These metabolites are often detectable in urine samples[1].



General Analytical Workflow for JWH 398-d9

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